molecular formula C24H34N2 B12722610 Benzaldehyde, 4-butyl-, ((4-hexylphenyl)methylene)hydrazone CAS No. 72010-27-6

Benzaldehyde, 4-butyl-, ((4-hexylphenyl)methylene)hydrazone

Cat. No.: B12722610
CAS No.: 72010-27-6
M. Wt: 350.5 g/mol
InChI Key: RLEMLTGYQUWSIH-NCELDCMTSA-N
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Description

Benzaldehyde, 4-butyl-, ((4-hexylphenyl)methylene)hydrazone: is an organic compound with the molecular formula C24H34N2 and a molecular weight of 348.53 g/mol . This compound belongs to the class of hydrazones, which are characterized by the presence of an azomethine group (-NHN=CH-). Hydrazones are known for their diverse pharmacological properties and ease of synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 4-butyl-, ((4-hexylphenyl)methylene)hydrazone typically involves the condensation reaction between 4-butylbenzaldehyde and ((4-hexylphenyl)methylene)hydrazine. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol under reflux conditions . The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then purified by recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale condensation reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production may also involve the use of catalysts to enhance the reaction rate and efficiency .

Chemical Reactions Analysis

Types of Reactions: Benzaldehyde, 4-butyl-, ((4-hexylphenyl)methylene)hydrazone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Benzaldehyde, 4-butyl-, ((4-hexylphenyl)methylene)hydrazone is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules .

Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, including its role as an antimicrobial agent and its cytotoxic effects on cancer cells .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .

Mechanism of Action

The mechanism of action of Benzaldehyde, 4-butyl-, ((4-hexylphenyl)methylene)hydrazone involves its interaction with cellular targets, leading to various biological effects. The compound’s hydrazone group can form stable complexes with metal ions, which may contribute to its antimicrobial activity. Additionally, the compound can induce apoptosis in cancer cells by disrupting cellular pathways and triggering programmed cell death .

Comparison with Similar Compounds

  • Benzaldehyde hydrazone
  • 4-Butylbenzaldehyde hydrazone
  • ((4-Hexylphenyl)methylene)hydrazone

Comparison: Benzaldehyde, 4-butyl-, ((4-hexylphenyl)methylene)hydrazone is unique due to the presence of both butyl and hexyl substituents on the aromatic rings. These substituents enhance the compound’s lipophilicity and may contribute to its biological activity. Compared to simpler hydrazones, this compound exhibits improved solubility and stability, making it a valuable intermediate in various chemical and pharmaceutical applications .

Properties

CAS No.

72010-27-6

Molecular Formula

C24H34N2

Molecular Weight

350.5 g/mol

IUPAC Name

N-[(E)-(4-butylphenyl)methylideneamino]-1-(4-hexylphenyl)methanamine

InChI

InChI=1S/C24H34N2/c1-3-5-7-8-10-22-13-17-24(18-14-22)20-26-25-19-23-15-11-21(12-16-23)9-6-4-2/h11-19,26H,3-10,20H2,1-2H3/b25-19+

InChI Key

RLEMLTGYQUWSIH-NCELDCMTSA-N

Isomeric SMILES

CCCCCCC1=CC=C(C=C1)CN/N=C/C2=CC=C(C=C2)CCCC

Canonical SMILES

CCCCCCC1=CC=C(C=C1)CNN=CC2=CC=C(C=C2)CCCC

Origin of Product

United States

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